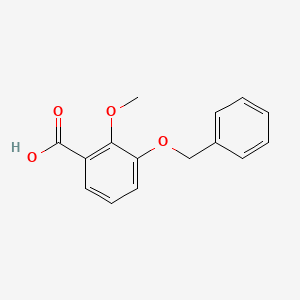

3-(Benzyloxy)-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHHWVJNZNRONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Benzyloxy 2 Methoxybenzoic Acid

Retrosynthetic Strategies for 3-(Benzyloxy)-2-methoxybenzoic acid

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, readily available precursors.

The primary disconnections for this compound involve the carbon-oxygen bonds of the ether linkages and the carbon-carbon bond of the carboxylic acid group. Each disconnection suggests a different synthetic approach and set of starting materials.

C3-O Bond Disconnection: Breaking the bond between the aromatic ring and the benzyloxy group is a common strategy. This leads to 3-hydroxy-2-methoxybenzoic acid and a benzylating agent like benzyl (B1604629) bromide. This approach hinges on the availability of the substituted hydroxybenzoic acid precursor.

C2-O Bond Disconnection: Alternatively, disconnecting the methoxy (B1213986) group points to 3-(benzyloxy)-2-hydroxybenzoic acid and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) as the immediate precursors.

Simultaneous Disconnection: A more fundamental approach involves disconnecting both ether linkages, leading back to 2,3-dihydroxybenzoic acid. This is a highly convergent strategy, but it introduces the challenge of regioselective functionalization of the two hydroxyl groups.

Carboxylic Acid Precursor Disconnection: The carboxylic acid can be envisioned as arising from the oxidation of a methyl group. This would identify 3-(benzyloxy)-2-methoxy-toluene as a key precursor, which itself would be synthesized from cresol (B1669610) derivatives.

These retrosynthetic pathways highlight a set of key precursors whose availability and reactivity are central to a successful synthesis.

Table 1: Potential Precursors for this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2,3-Dihydroxybenzoic acid | C₇H₆O₄ | Core scaffold for sequential functionalization. |

| 3-Hydroxy-2-methoxybenzoic acid | C₈H₈O₄ | Precursor for benzylation at the C3 hydroxyl group. |

| Benzyl Bromide | C₇H₇Br | Benzylating agent for forming the benzyl ether. |

| 2-Methoxybenzoic acid | C₈H₈O₃ | A potential starting material for further functionalization. nih.gov |

Protecting groups are essential tools to prevent unwanted side reactions of sensitive functional groups. vanderbilt.edu In the synthesis of this compound, the interplay between the functional groups necessitates a well-defined protecting group strategy.

The benzyloxy group itself is a widely used protecting group for phenols, prized for its general stability and its susceptibility to cleavage under specific, mild conditions via catalytic hydrogenolysis (H₂/Pd-C). Therefore, its installation is often a key strategic step. The methoxy group, in contrast, is a much more robust ether and is generally not considered a protecting group, as its cleavage requires harsh, Lewis acidic reagents like boron tribromide (BBr₃).

The carboxylic acid moiety is particularly sensitive and often requires protection, especially if organometallic reagents or strong reducing agents are to be used in subsequent steps. Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl ester) masks its acidic proton and directs its reactivity. uchicago.edu The choice of ester is critical, as it must be stable to the planned reaction conditions but easily removable at the end of the synthetic sequence. For example, a benzyl ester can be cleaved under the same hydrogenolysis conditions used to remove a benzyl ether, allowing for simultaneous deprotection. uchicago.edu

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|

| Methyl Ester | -CO₂Me | MeOH, H⁺ (Fischer Esterification) | Base hydrolysis (e.g., NaOH, H₂O) or Acid hydrolysis |

| Benzyl Ester | -CO₂Bn | Benzyl alcohol, H⁺; or Benzyl bromide, base | Catalytic Hydrogenolysis (H₂/Pd-C) |

| tert-Butyl Ester | -CO₂tBu | Isobutylene, H⁺ | Mild acid (e.g., Trifluoroacetic acid) |

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers a variety of powerful tools for constructing complex molecules like this compound with high efficiency and control.

A key challenge in synthesizing this molecule from a precursor like 2,3-dihydroxybenzoic acid is achieving regioselectivity—differentiating between the two hydroxyl groups at the C2 and C3 positions. The C2-hydroxyl group is ortho to the carboxylic acid, making it more sterically hindered but also more acidic due to potential hydrogen bonding with the carboxylate.

A plausible synthetic sequence would involve:

Protection of the Carboxylic Acid: The synthesis would likely begin by converting 2,3-dihydroxybenzoic acid into its methyl or ethyl ester to prevent interference from the acidic proton.

Regioselective Alkylation: The next step is the selective functionalization of one hydroxyl group. Due to the higher acidity of the C2-hydroxyl, it can often be selectively methylated using a mild base and a methylating agent. The C3-hydroxyl can then be benzylated under slightly more forcing conditions. The order can be reversed, but selective benzylation at the less hindered C3 position followed by methylation at C2 is also a viable strategy.

Deprotection: The final step involves the saponification (hydrolysis) of the ester group to reveal the carboxylic acid, yielding the final product.

One-pot multi-component reactions are also being developed for the regioselective synthesis of similarly substituted aromatic compounds, offering a more efficient and environmentally benign alternative to traditional multi-step procedures. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-heteroatom bonds, including the C-O bonds of the ether linkages in the target molecule. nih.govresearchgate.net These reactions offer high yields and functional group tolerance.

The most common methods for aryl ether synthesis are the Ullmann and Buchwald-Hartwig reactions:

Ullmann Condensation: This classic reaction typically uses a copper catalyst to couple an aryl halide with an alcohol. rsc.org For instance, a 3-bromo-2-methoxybenzoate ester could be coupled with benzyl alcohol in the presence of a copper(I) salt and a base to form the C3-O-benzyl bond.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is often more versatile and occurs under milder conditions than the Ullmann reaction. acs.org It involves coupling an aryl halide or triflate with an alcohol, using a palladium catalyst and a specialized phosphine (B1218219) ligand. This method is highly effective for synthesizing diaryl ethers and alkyl aryl ethers. nih.gov

These catalytic methods provide a robust alternative to classical Williamson ether synthesis, especially when dealing with sterically hindered or electronically deactivated substrates.

Table 3: Catalytic Systems for C-O Cross-Coupling Reactions

| Reaction Name | Typical Catalyst | Common Ligands | Base | Solvents |

|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu₂O, Cu(OAc)₂ | Phenanthroline, DMEDA | K₂CO₃, Cs₂CO₃, K₃PO₄ | Pyridine, Dioxane, DMF |

Applying the principles of green chemistry is crucial for developing sustainable and industrially viable synthetic routes. pnas.org The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.compurkh.com

For the synthesis of this compound, several green strategies can be implemented:

Atom Economy: Utilizing transition metal-catalyzed reactions, which are catalytic rather than stoichiometric, significantly improves atom economy by reducing the amount of inorganic waste produced. purkh.com

Use of Safer Solvents: Traditional syntheses often employ hazardous solvents like DMF, NMP, or chlorinated hydrocarbons. Green chemistry encourages their replacement with more benign alternatives such as water, ethanol, supercritical CO₂, or ionic liquids. pnas.orgroyalsocietypublishing.org

Catalysis: As mentioned, catalytic routes are inherently greener than stoichiometric ones. The development of recyclable heterogeneous catalysts can further enhance the sustainability of the process. purkh.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow chemistry can drastically reduce reaction times and energy consumption compared to conventional batch heating. rasayanjournal.co.in

Waste Reduction: Designing syntheses with fewer steps, particularly by avoiding lengthy protection-deprotection sequences, simplifies the process and minimizes waste generation. pnas.org

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Design synthetic pathways to minimize byproducts (e.g., through high regioselectivity). |

| Atom Economy | Employ catalytic C-O coupling reactions instead of stoichiometric methods. |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents where possible. |

| Safer Solvents & Auxiliaries | Replace DMF or toluene (B28343) with greener solvents like water, ethanol, or ionic liquids. royalsocietypublishing.org |

| Design for Energy Efficiency | Utilize microwave-assisted heating or flow reactors to reduce energy use. rasayanjournal.co.in |

| Use of Catalysis | Prefer palladium or copper catalysts over stoichiometric reagents. rasayanjournal.co.in |

Derivatization and Analog Synthesis from this compound Scaffold

The unique arrangement of functional groups in this compound allows for its use as a scaffold in the synthesis of a diverse array of analogs. These transformations can be systematically categorized based on the reactive site of the molecule.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and biological interactions.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.comlibretexts.org Given the steric hindrance from the ortho-methoxy group, reaction conditions may require elevated temperatures or the use of a large excess of the alcohol to drive the equilibrium towards the product. acs.orgtcu.edu The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

Alternative methods for esterifying sterically hindered carboxylic acids include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org This method proceeds under milder conditions and often provides higher yields.

Table 1: Illustrative Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Product |

| Methanol | H₂SO₄ (cat.) | Methanol (excess) | Reflux | Methyl 3-(benzyloxy)-2-methoxybenzoate |

| Ethanol | DCC, DMAP | Dichloromethane | Room Temperature | Ethyl 3-(benzyloxy)-2-methoxybenzoate |

| Benzyl Alcohol | SOCl₂ then Benzyl Alcohol | Pyridine | 0 to RT | Benzyl 3-(benzyloxy)-2-methoxybenzoate |

This table presents illustrative examples based on established esterification methods.

Amidation:

Amidation of this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. unimi.it Thionyl chloride (SOCl₂) is a common reagent for this initial activation. libretexts.org The resulting 3-(benzyloxy)-2-methoxybenzoyl chloride can then be treated with a wide range of amines to form the corresponding amides.

Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) can be employed for direct amidation under mild conditions, which is particularly useful for sensitive amine substrates.

Table 2: Illustrative Amidation Reactions of this compound

| Amine | Coupling Agent | Solvent | Temperature (°C) | Product |

| Aniline | SOCl₂, then Aniline | Toluene | Room Temperature | N-phenyl-3-(benzyloxy)-2-methoxybenzamide |

| Piperidine | HATU, DIPEA | DMF | Room Temperature | (3-(benzyloxy)-2-methoxyphenyl)(piperid-1-yl)methanone |

| Glycine (B1666218) methyl ester | EDC, HOBt | Dichloromethane | Room Temperature | Methyl 2-(3-(benzyloxy)-2-methoxybenzamido)acetate |

This table presents illustrative examples based on established amidation methods.

Modifications and Substitutions on the Benzyloxy Phenyl Ring

The benzyloxy group serves as a protective group for the phenolic hydroxyl and its phenyl ring can also be a site for chemical modification.

Debenzylation:

A common transformation is the cleavage of the benzyl ether to unveil the corresponding phenol, 3-hydroxy-2-methoxybenzoic acid. Catalytic hydrogenation is a mild and efficient method for this deprotection. organic-chemistry.org Catalysts such as palladium on carbon (Pd/C) are typically used under a hydrogen atmosphere. organic-chemistry.org This method is generally clean and high-yielding.

Acid-catalyzed cleavage with strong acids like HBr or HI can also be employed, although this method is harsher and may not be suitable for substrates with other acid-sensitive functional groups. nih.govmdpi.com The mechanism for cleavage of aryl benzyl ethers typically proceeds via an Sₙ2 pathway on the benzylic carbon after protonation of the ether oxygen. nih.govmdpi.com

Table 3: Debenzylation of this compound Derivatives

| Substrate | Reagent/Catalyst | Solvent | Conditions | Product |

| This compound | H₂, 10% Pd/C | Ethanol | Room Temperature, 1 atm | 3-Hydroxy-2-methoxybenzoic acid |

| Methyl 3-(benzyloxy)-2-methoxybenzoate | H₂, 10% Pd/C | Methanol | Room Temperature, 1 atm | Methyl 3-hydroxy-2-methoxybenzoate |

| This compound | BBr₃ | Dichloromethane | -78 °C to RT | 3-Hydroxy-2-methoxybenzoic acid |

This table presents illustrative examples based on established debenzylation methods.

Substitution on the Phenyl Ring:

Electrophilic aromatic substitution on the benzyloxy phenyl ring is also possible. The benzyloxy group is an ortho, para-director. However, directing such substitutions specifically to the benzyloxy phenyl ring in the presence of the other substituted benzene (B151609) ring can be challenging and may lead to mixtures of products. The reactivity of the two rings would need to be carefully considered. Friedel-Crafts reactions or halogenations could potentially be performed on the benzyloxy ring under controlled conditions.

Chemical Manipulations of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to yield a phenol. This demethylation is a key transformation for accessing dihydroxybenzoic acid derivatives.

Reagents such as boron tribromide (BBr₃) are highly effective for the cleavage of aryl methyl ethers. researchgate.net The reaction typically proceeds at low temperatures in a chlorinated solvent. Lewis acids like aluminum chloride (AlCl₃) can also be used. google.com The choice of reagent can sometimes allow for regioselective demethylation in polymethoxy compounds, although in the case of this compound, cleavage of the methoxy group would likely require harsh conditions that might also affect the benzyl ether. google.com

Development of Heterocyclic Analogs Incorporating the Benzoic Acid Core

The this compound scaffold can be a precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.

Quinazolinones:

Quinazolinones can be synthesized from anthranilic acid (2-aminobenzoic acid) derivatives. nih.govnih.gov To utilize this compound for this purpose, the introduction of an amino group at the ortho position to the carboxylic acid would be necessary. This could potentially be achieved through nitration followed by reduction. The resulting 2-amino-3-(benzyloxy)-?-methoxybenzoic acid could then undergo condensation with various reagents to form the quinazolinone ring system. For instance, reaction with an acid anhydride (B1165640) or an orthoester can lead to the formation of 2-substituted quinazolin-4-ones. nih.gov

Benzoxazinones and Benzothiazinones:

Similarly, benzoxazinone (B8607429) and benzothiazinone heterocycles can be prepared from ortho-amino or ortho-thiol benzoic acid derivatives, respectively. The synthesis of 2-amino-4H-3,1-benzoxazin-4-ones can be achieved from N-substituted anthranilic acids. The synthesis of benzothiazinones often starts from 2-chlorobenzoic acids which react with thiourea (B124793) derivatives. tcu.edu

Triazoles:

The synthesis of triazole-containing compounds from benzoic acid derivatives often involves multi-step sequences. For example, a related compound, 4-benzyloxy-3-methoxybenzaldehyde, has been used to synthesize a tcu.eduCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine derivative through the formation of a hydrazone followed by oxidative cyclization. mdpi.comCurrent time information in Bangalore, IN. A similar strategy could potentially be adapted, starting with the aldehyde derivative of the title compound. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful method for forming 1,4-disubstituted 1,2,3-triazoles. acs.org

Mechanism-Based Studies of Reactions Involving this compound

While specific mechanism-based studies on this compound are not extensively reported, the reactivity of its functional groups is well-understood within the broader context of organic chemistry.

The mechanism of Fischer esterification, as previously mentioned, is a reversible acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon or the elimination of water from the tetrahedral intermediate, depending on the specific substrates and conditions. The steric hindrance provided by the ortho-methoxy group in this compound would be expected to slow down the rate of esterification compared to less hindered benzoic acids. acs.org

The cleavage of the benzyl ether under acidic conditions proceeds via an Sₙ1 or Sₙ2 mechanism. For a primary benzylic ether, the Sₙ2 pathway is generally favored, involving the attack of a nucleophile (e.g., Br⁻) on the benzylic carbon of the protonated ether. nih.govmdpi.com

Intramolecular cyclization reactions can also be envisaged. For instance, a study on the cyclization of a related 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester to form a chromene derivative highlights the potential for intramolecular reactions. mdpi.com Such cyclizations are often thermally or catalytically induced and proceed through pericyclic or other concerted mechanisms.

Computational studies on related molecules can provide insights into the electronic structure and reactivity. For example, studies on the dipole moments of related chromene-benzoic acid esters help in understanding their behavior in different solvents. mdpi.com

In Vitro Biological Evaluation and Mechanistic Investigations of 3 Benzyloxy 2 Methoxybenzoic Acid Analogs

Design Rationale for Biologically Active Derivatives Based on the 3-(Benzyloxy)-2-methoxybenzoic Acid Framework

The design of biologically active molecules often leverages established pharmacophores, and the benzyloxy motif is a prominent feature in many synthetic compounds with diverse biological activities. The introduction of a benzyloxy group into various molecular scaffolds is a strategic approach to enhance potency and modulate physicochemical properties. For instance, in the design of novel monoamine oxidase B (MAO-B) inhibitors, the benzyloxy pharmacophore has been incorporated into aryl/heteroaryl chalcone (B49325) motifs. The rationale behind this is that the benzyloxy group can engage in specific interactions, such as π-π stacking, within the active site of the enzyme, thereby enhancing inhibitory activity. nih.gov

Furthermore, the substitution pattern on the benzoic acid ring is a critical determinant of biological activity. The relative positions of the benzyloxy, methoxy (B1213986), and carboxylic acid groups can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets. The development of derivatives often involves modifying these substituents to optimize activity and selectivity. For example, the synthesis of various benzoxazole (B165842) derivatives, which can be considered as constrained analogs of benzoic acids, has been pursued to develop new anticancer and antimicrobial agents. nih.govnih.gov The design of these molecules is guided by the principle that the heterocyclic system can mimic or advantageously replace the carboxylic acid group in interactions with biological macromolecules.

Target Identification and Validation Studies for Related Compounds

The biological activities of compounds structurally related to this compound have been assessed against a range of molecular targets. These studies have primarily focused on enzyme inhibition and the modulation of key cellular signaling pathways.

Analogs of this compound have demonstrated significant inhibitory activity against various enzymes. A notable example is the inhibition of human monoamine oxidase B (hMAO-B) by a series of benzyloxy-substituted chalcones. In one study, several of these chalcones showed potent and selective inhibition of hMAO-B over the hMAO-A isoform. nih.gov The inhibitory concentrations (IC₅₀) for the most active compounds were in the nanomolar range, indicating high potency.

Table 1: Inhibition of human Monoamine Oxidase B (hMAO-B) by Benzyloxy Chalcone Analogs nih.gov

| Compound | Description | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B |

|---|---|---|---|

| B10 | Thiophene A-ring, para-benzyloxy B-ring | 0.067 | 504.791 |

| B15 | Ethoxy A-ring, para-benzyloxy B-ring | 0.12 | 287.600 |

| Clorgyline | (Benchmark) | 0.110 | - |

| Pargyline | (Benchmark) | 0.140 | - |

In addition to MAO-B, other enzymes have been identified as potential targets. For instance, molecular docking studies have suggested that benzoic acid derivatives may act as inhibitors of carbonic anhydrase II and SARS-CoV-2 main protease. nih.gov While these are computational predictions, they provide a basis for future experimental validation.

Currently, there is a lack of specific data from receptor binding assays for this compound and its close analogs in the public domain.

Research into structurally related compounds has revealed their ability to modulate critical cellular pathways, such as apoptosis and inflammatory signaling.

A synthetic benzothiazole (B30560) derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia cells. nih.gov The study demonstrated that AMBAN treatment led to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, activation of caspases 9 and 3, and cleavage of PARP. nih.gov This suggests that compounds with related structural motifs may exert anticancer effects by triggering mitochondrial-mediated apoptosis. nih.gov

In the context of inflammatory signaling, a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl), has been investigated for its anti-inflammatory properties. This compound was shown to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, hypothetically through the inhibition of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway. nih.gov Another related compound, 2-hydroxy-3-methoxybenzoic acid, has been found to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway. nih.gov

Mechanistic Elucidation of Compound Activity at the Molecular Level

Understanding the molecular interactions between a compound and its biological target is crucial for elucidating its mechanism of action and for guiding further drug development.

Molecular docking studies have been employed to predict the binding modes of benzyloxy-containing compounds and other benzoic acid derivatives with their target proteins. For the potent hMAO-B inhibitor, compound B10 (a benzyloxy chalcone), docking simulations revealed that the molecule binds effectively within the active site of the enzyme. nih.gov The binding was stabilized by π-π stacking interactions, which is a common feature for ligands of this enzyme. nih.gov

In a separate in silico study, a benzoic acid derivative was docked into the active site of carbonic anhydrase II. The analysis indicated a favorable binding energy, suggesting a strong potential for inhibition. The predicted interactions included hydrogen bonding and other non-covalent interactions with key amino acid residues in the active site. Similarly, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease have identified potential candidates that could inhibit viral replication. nih.gov These computational models provide a valuable starting point for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Signal Transduction Pathway Analysis in Model Systems

The biological effects of small molecules are often mediated through their interaction with specific signaling pathways within cells. For analogs of this compound, while direct and specific pathway analyses are emergent, inferences can be drawn from studies on related benzoic acid and phenoxybenzoic acid derivatives. Research has indicated that certain benzoic acid compounds exhibit antimicrobial, anti-inflammatory, and antioxidant properties. These activities are often linked to the modulation of key signaling cascades.

For instance, studies on structurally related compounds, such as 3-phenoxybenzoic acid, have suggested involvement in the apoptotic pathway and as neuroendocrine disruptors. The apoptotic pathway is a crucial process of programmed cell death, and its modulation can be a key mechanism in areas like oncology. The potential for these compounds to influence such pathways underscores the importance of further investigation to elucidate the specific intracellular targets and downstream effects of this compound analogs. The substitution pattern on the aromatic ring is thought to play a critical role in determining which pathways are affected.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. SAR and SPR studies are pivotal in optimizing lead compounds to enhance their efficacy and pharmacokinetic profiles.

The systematic modification of substituents on the this compound scaffold is crucial for understanding and improving biological activity. The nature and position of these substituents can significantly influence the molecule's interaction with its biological target. Studies on analogous series of benzoic acid derivatives have consistently shown that both electronic and steric factors are important.

For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that electron-donating groups, such as methoxy and dimethylamino, at specific positions on a phenyl ring substituent could enhance antifungal activity. Conversely, the introduction of bulky groups can sometimes lead to decreased activity due to steric hindrance.

The table below illustrates a hypothetical SAR exploration for a series of this compound analogs, demonstrating how different substituents on the benzyloxy ring might influence inhibitory activity against a hypothetical enzyme.

| Compound ID | R1 (para-position on benzyloxy ring) | R2 (meta-position on benzyloxy ring) | IC₅₀ (µM) |

| 1a | -H | -H | 15.2 |

| 1b | -Cl | -H | 8.5 |

| 1c | -OCH₃ | -H | 12.1 |

| 1d | -NO₂ | -H | 25.8 |

| 1e | -H | -Cl | 9.3 |

| 1f | -H | -CH₃ | 18.4 |

From this illustrative data, one could infer that electron-withdrawing groups like chlorine at the para or meta position may enhance potency (compounds 1b and 1e ), while a bulky electron-donating group like a nitro group at the para position could be detrimental to activity (compound 1d ).

Stereochemistry plays a vital role in the interaction of a molecule with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. While specific studies on the stereochemical influence for this compound analogs are not widely reported, it is a fundamental principle of medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities.

If a chiral center were introduced into the this compound scaffold, for example, by modification of the benzyl (B1604629) group, it would be expected that the resulting enantiomers would display differential activity. The three-dimensional arrangement of atoms in one enantiomer may allow for optimal binding to a receptor's active site, involving key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The other enantiomer, being a non-superimposable mirror image, may not fit as well, leading to reduced or no activity. The separation and independent biological evaluation of such stereoisomers would be a critical step in the development of any therapeutic agent based on this scaffold.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of molecules and calculating their steric and electrostatic fields. Statistical methods are then used to correlate variations in these fields with the observed biological activities. For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory potency.

The table below represents a hypothetical dataset that would be used to build such a model, including the experimental biological activity (pIC₅₀, the negative logarithm of the IC₅₀) and various calculated molecular descriptors.

| Compound ID | pIC₅₀ | Steric Field Contribution | Electrostatic Field Contribution | Hydrophobic Field Contribution |

| 2a | 4.82 | 0.35 | -0.12 | 0.55 |

| 2b | 5.07 | 0.42 | -0.25 | 0.61 |

| 2c | 4.92 | 0.38 | -0.10 | 0.58 |

| 2d | 4.59 | 0.29 | 0.05 | 0.49 |

| 2e | 5.03 | 0.45 | -0.28 | 0.63 |

| 2f | 4.74 | 0.33 | -0.08 | 0.52 |

A successful QSAR model derived from such data would provide contour maps indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. This information is invaluable for the rational design of more potent analogs of this compound.

Computational and Theoretical Studies of 3 Benzyloxy 2 Methoxybenzoic Acid and Its Analogs

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(benzyloxy)-2-methoxybenzoic acid, docking studies can elucidate its binding mode within the active site of a protein target.

Research on various benzoic acid derivatives has shown their potential to inhibit enzymes like trans-sialidase and sirtuins. nih.govnih.gov Docking simulations of this compound into such targets would likely reveal key interactions driving its binding affinity. The carboxylic acid moiety is expected to be a primary interaction point, forming strong hydrogen bonds or salt bridges with charged amino acid residues (e.g., Arginine, Lysine) or metal ions in the active site. The 2-methoxy group can act as a hydrogen bond acceptor, while the bulky benzyloxy group at the 3-position is likely to engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the target protein. These interactions collectively determine the binding energy and specificity of the compound. For instance, in a study of benzoic acid derivatives as sirtuin inhibitors, the size of the substituent on the benzoic acid was found to be important for activity. nih.gov

A hypothetical docking study of this compound into a target like Estrogen Receptor-alpha (ER-α), a target for some flavone (B191248) derivatives with methoxy (B1213986) groups, could yield binding energies comparable to known ligands. nih.gov

Table 1: Predicted Interaction Profile of this compound

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |

| Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Arg, Lys, His |

| 2-Methoxy Group | Hydrogen Bond Acceptor | Ser, Thr, Tyr |

| Benzyloxy Group | Hydrophobic, Pi-Stacking | Phe, Leu, Val, Trp |

| Phenyl Ring | Hydrophobic, Pi-Stacking | Phe, Tyr, Trp |

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and the stability of the ligand-protein complex over time. gu.se MD simulations performed on this compound, both in solution and within a protein's binding site, would provide critical information on its structural flexibility.

The ether linkage of the benzyloxy group and the methoxy group allows for considerable rotational freedom. MD simulations can explore the accessible conformations of these side chains, revealing how the molecule might adapt its shape to fit optimally within a binding pocket. unimi.itrsc.orgresearchgate.net Furthermore, by simulating the protein-ligand complex, MD can assess the stability of the predicted docking pose. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, as well as the persistence of key hydrogen bonds over the simulation trajectory, can validate the binding hypothesis and provide a more accurate estimation of binding free energy. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. mdpi.com For this compound, these calculations can determine properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the carboxylic acid and methoxy oxygens, highlighting their role as hydrogen bond acceptors. The electronic properties of substituted benzoic acids have been shown to correlate with their biological activity. nih.gov The presence of the electron-donating methoxy group generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. libretexts.orgopenstax.org

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical stability and reactivity |

| Molecular Electrostatic Potential | Negative potential on carboxyl and methoxy oxygens | Predicts sites for non-covalent interactions |

De Novo Design and Virtual Screening Methodologies Utilizing the this compound Core

The this compound structure can serve as a valuable scaffold or starting point for discovering new bioactive molecules through virtual screening and de novo design.

Structure-based virtual screening involves using the docked pose of the core scaffold to search large chemical databases (e.g., ZINC15) for compounds with different chemical structures but similar predicted binding modes and energies. nih.govbenthamdirect.com This approach has been successfully used to identify novel inhibitors from benzoic acid derivatives. benthamdirect.com By using the this compound core as a query, it is possible to identify a diverse set of compounds that retain the key interaction features while exploring new chemical space.

De novo design, conversely, involves computationally "growing" new molecules within the constraints of the target's active site, often starting from a core fragment like this compound. nih.gov Algorithms can add, remove, or substitute functional groups to optimize the predicted binding affinity, leading to the design of novel, potent, and specific ligands.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling at the Pre-clinical Stage

In silico ADME prediction is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic properties and avoid late-stage failures. nih.govnih.gov

The metabolic fate of a compound significantly influences its bioavailability and duration of action. Computational models can predict the likely sites of metabolism (SOMs) and the resulting metabolites. acs.orgnih.gov For substituted benzoic acids, common metabolic pathways include phase II conjugation reactions like glucuronidation and glycine (B1666218) conjugation. nih.gov

Quantitative structure-metabolism relationship (QSMR) studies have shown that the metabolic fate of benzoic acids can be classified based on their physicochemical properties. nih.gov For this compound, the presence of the carboxylic acid group makes it a prime candidate for conjugation. The bulky benzyloxy group might sterically hinder access to the carboxylic acid, potentially influencing the balance between glycine conjugation and glucuronidation. The benzylic CH2 and the aromatic rings are potential sites for oxidation by Cytochrome P450 (CYP) enzymes.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

| Glycine Conjugation | 3-(Benzyloxy)-2-methoxyhippuric acid | Acyl-CoA synthetase / Glycine N-acyltransferase |

| Glucuronidation | 3-(Benzyloxy)-2-methoxybenzoyl glucuronide | UDP-glucuronosyltransferase (UGT) |

| O-dealkylation | 3-Hydroxy-2-methoxybenzoic acid | Cytochrome P450 (CYP) |

| Aromatic Hydroxylation | Hydroxylated derivatives on either phenyl ring | Cytochrome P450 (CYP) |

Aqueous solubility and membrane permeability are key determinants of oral absorption. Computational tools can predict these properties to guide lead optimization. nih.govscienceopen.com Physics-based models and quantitative structure-property relationship (QSPR) models are often employed. nih.gov

For this compound, properties such as the logarithm of the octanol-water partition coefficient (logP), a measure of lipophilicity, and aqueous solubility (logS) can be calculated. The presence of the large, nonpolar benzyloxy group would likely increase its logP and decrease its aqueous solubility. While high lipophilicity can enhance membrane permeability, very poor solubility can limit absorption. cohlife.org Computational models can be used to explore chemical modifications to the scaffold—for example, by introducing polar groups—to achieve a better balance between solubility and permeability, thereby improving its drug-like properties. scienceopen.com

Table 4: Predicted ADME Properties of this compound

| Property | Predicted Value Range | Implication for Drug Development |

| LogP (Lipophilicity) | 3.5 - 4.5 | Moderate to high lipophilicity, may favor permeability |

| LogS (Aqueous Solubility) | -4.0 to -5.0 | Low to moderate solubility, may require optimization |

| Caco-2 Permeability | Moderate to High | Potential for good intestinal absorption |

| Number of Rotatable Bonds | ~5 | Indicates moderate conformational flexibility |

Applications and Emerging Research Directions for 3 Benzyloxy 2 Methoxybenzoic Acid Scaffold

Utilization in Lead Compound Discovery and Optimization

The scaffold of 3-(Benzyloxy)-2-methoxybenzoic acid serves as a valuable starting point in the design and development of new pharmaceutical agents. Benzoic acid derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them significant in drug discovery. ontosight.aiontosight.ai

The rational design of new drugs often relies on core structures that can be systematically modified to interact with biological targets. The this compound molecule possesses distinct features that are advantageous for this process. The carboxylic acid group can form salt bridges or key hydrogen bond interactions within a target's active site. The benzyloxy group provides a significant lipophilic region that can be accommodated in hydrophobic pockets of proteins, while the methoxy (B1213986) group can influence the electronic properties and conformation of the molecule.

Researchers can leverage this scaffold to design inhibitors for various enzymes or ligands for receptors. For instance, it is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, including salicylic (B10762653) acid derivatives designed to have improved safety profiles. This highlights its role as a foundational building block for creating new chemical entities with therapeutic potential.

Once a "hit" compound is identified from a high-throughput screen, the hit-to-lead and lead optimization phases involve refining its structure to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold is highly amenable to such modifications.

Key optimization strategies include:

Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group can create prodrugs with altered solubility or cell permeability.

Manipulation of the Benzyloxy Group: The benzyl (B1604629) group can be removed via hydrogenation to yield a hydroxyl group, which can then be further functionalized. This hydroxyl group can be acetylated, a reaction used in the synthesis of some HIV protease inhibitors. Alternatively, the phenyl ring of the benzyloxy group can be substituted to explore further structure-activity relationships (SAR).

Variation of the Methoxy Group: The methoxy group can be replaced with other alkyl ethers or electron-withdrawing groups to fine-tune the electronic nature of the aromatic ring.

The table below outlines potential modifications to the scaffold for lead optimization.

| Structural Feature | Modification Strategy | Therapeutic Rationale |

| Carboxylic Acid | Convert to ester or amide | Improve cell membrane permeability, modulate solubility |

| Benzyloxy Group | Hydrogenolysis to hydroxyl group | Introduce a new point for functionalization, alter polarity |

| Benzyloxy Group | Substitute phenyl ring | Probe for additional binding interactions, modify lipophilicity |

| Methoxy Group | Replace with larger alkoxy groups | Increase lipophilicity, explore steric effects in binding |

Role in the Synthesis of Complex Natural Products and Bioactive Compounds

This compound is an important intermediate in the multi-step synthesis of more complex molecules. sigmaaldrich.com In organic synthesis, protecting functional groups that might otherwise react under certain conditions is a critical strategy. The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl group.

A common synthetic route involves using this compound to construct a larger molecular framework. In the final stages of the synthesis, the benzyl group can be selectively removed through catalytic hydrogenation to reveal the free hydroxyl group. This strategy is crucial for creating complex natural products and other bioactive compounds where a free hydroxyl is required for biological activity or for a subsequent synthetic transformation.

Potential in Material Science and Biomedical Device Research

The physicochemical properties of this compound also suggest its potential utility in the development of advanced materials and biomedical devices.

The development of biobased and biodegradable polymers is a major focus of modern materials science, driven by the need for sustainable alternatives to petroleum-derived plastics. mdpi.com Compounds derived from biomass are being explored as monomers for creating polymers like biodegradable polyesters. mdpi.com

Conceptually, this compound could be integrated into polymer design in several ways:

As a chain-terminating agent , its single carboxylic acid group could control the molecular weight of polyester (B1180765) chains during polymerization.

As a pendant group , it could be attached to a polymer backbone to impart specific properties. The bulky, hydrophobic benzyloxy group could influence the polymer's thermal properties, crystallinity, and degradation rate.

As a monomer precursor , chemical modification to introduce a second reactive group (e.g., a hydroxyl or another carboxyl group) would allow it to be directly incorporated into the main chain of a polyester or polyamide.

The table below conceptualizes the role of its structural features in polymer design.

| Structural Moiety | Potential Role in Polymer Structure | Predicted Impact on Polymer Properties |

| Carboxylic Acid | Polymerization reaction site (for polyesters, polyamides) | Enables incorporation into the polymer chain |

| Benzene (B151609) Ring | Part of the polymer backbone or pendant group | Enhances thermal stability and rigidity |

| Benzyloxy Group | Bulky pendant group | Decreases crystallinity, modifies degradation kinetics |

The development of effective drug delivery systems is critical for ensuring that therapeutic agents reach their target sites in the body. The amphiphilic nature of molecules derived from this compound—possessing both hydrophobic (benzyloxy, phenyl ring) and potentially hydrophilic (carboxylic acid) regions—makes it a candidate for the conceptual design of drug carriers.

For example, derivatives of this scaffold could self-assemble into nanostructures like micelles or polymersomes. The hydrophobic core of these structures could encapsulate poorly water-soluble drugs, while a hydrophilic shell would ensure stability in an aqueous physiological environment. Furthermore, the carboxylic acid function provides a convenient attachment point for conjugating targeting ligands or for creating prodrugs, where an active pharmaceutical ingredient is tethered to the scaffold and released under specific physiological conditions (e.g., pH changes). Its relative of 3-methoxybenzoic acid has been used in the synthesis of 3-methoxybenzoates of europium (III) and gadolinium (III), suggesting its utility in creating metal-coordinated structures that could have applications in areas like medical imaging. sigmaaldrich.commedchemexpress.com

Future Perspectives and Unexplored Research Avenues for the this compound Scaffold

The this compound scaffold, a distinct chemical entity, holds considerable potential for future research and development in medicinal chemistry and materials science. While direct research on this specific compound is limited, analysis of related structures and broader synthetic and computational methodologies provides a roadmap for future exploration. The following sections outline promising future research directions, focusing on novel synthetic strategies, the identification of new biological targets, and the application of advanced computational modeling.

Novel Synthetic Methodologies for Enhanced Diversity

The future of synthesizing this compound and its derivatives lies in the development of more efficient, versatile, and environmentally benign methodologies. Current approaches to similar substituted benzoic acids often rely on traditional multi-step sequences. To unlock the full potential of this scaffold, researchers can explore several cutting-edge synthetic strategies.

Diversity-Oriented Synthesis (DOS): A key area for advancement is the application of Diversity-Oriented Synthesis (DOS). This strategy aims to create large collections of structurally diverse molecules from a common starting material. By employing branching reaction pathways, a wide array of analogs of this compound can be generated, varying in stereochemistry, functional group presentation, and core skeletal structure. This approach is particularly valuable for creating libraries of compounds for high-throughput screening against various biological targets.

Late-Stage Functionalization: The development of late-stage functionalization techniques offers a powerful tool for modifying the this compound core. Methods for the direct and selective introduction of functional groups, such as amines, halogens, or alkyl groups, onto the aromatic rings would enable the rapid generation of derivatives with tailored properties. For instance, iridium-catalyzed C-H activation has been successfully used for the amination of other drug-like benzoic acids and could be adapted for this scaffold. nih.gov

Modern Catalytic Systems: Exploring novel catalytic systems can lead to more efficient and selective syntheses. For example, copper-catalyzed cascade reactions have been employed for the synthesis of other complex heterocyclic compounds from benzoic acid derivatives. nih.gov The use of photoredox or electrochemical methods, which are gaining prominence in organic synthesis, could also provide milder and more sustainable routes to this scaffold and its analogs. nih.gov

Flow Chemistry: The implementation of continuous flow chemistry presents an opportunity for the scalable and safe production of this compound and its derivatives. Flow reactors can offer precise control over reaction parameters, leading to improved yields and purity, and can facilitate reactions that are challenging to perform in traditional batch processes.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Diversity-Oriented Synthesis (DOS) | Rapid generation of large, structurally diverse compound libraries. scispace.comfrontiersin.org | Design of branching reaction pathways from a common intermediate. |

| Late-Stage Functionalization | Efficient modification of the core scaffold to produce targeted analogs. nih.gov | Development of selective C-H activation and functionalization methods. |

| Novel Catalytic Systems | Improved reaction efficiency, selectivity, and sustainability. nih.gov | Exploration of photoredox, electrochemical, and novel metal-catalyzed reactions. |

| Flow Chemistry | Enhanced scalability, safety, and process control. | Adaptation of existing synthetic routes to continuous flow systems. |

Identification of Additional Biological Targets

While the specific biological targets of this compound are not yet well-defined, the structural motifs present in the molecule suggest several promising avenues for investigation. The benzyloxy and methoxybenzoic acid moieties are found in a variety of biologically active compounds, providing a basis for hypothesizing potential targets.

Enzyme Inhibition:

Monoamine Oxidase (MAO): The benzyloxy pharmacophore is a key feature in a number of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govnih.gov Given this precedent, this compound and its derivatives should be investigated for their potential to inhibit MAO-A and MAO-B, which are important targets for the treatment of neurodegenerative diseases and depression.

Carbonic Anhydrase (CA): Derivatives of benzoic acid have been studied as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. researchgate.net Screening a library of this compound analogs against different CA isoforms could reveal novel inhibitors with therapeutic potential.

Other Enzymes: The general structure of this scaffold makes it a candidate for interaction with a wide range of enzymes. High-throughput screening against panels of enzymes, such as kinases, proteases, and phosphatases, could uncover unexpected and valuable biological activities.

Antiproliferative and Antiviral Activity:

Anticancer Targets: Benzoic acid derivatives have been investigated for their potential to inhibit the growth of cancer cells. stmjournals.com Molecular docking studies on other benzoic acid derivatives have suggested potential interactions with proteins involved in cancer progression. nih.gov Therefore, evaluating the antiproliferative effects of this compound derivatives against a panel of cancer cell lines is a logical next step.

Antiviral Targets: In silico studies have explored the potential of benzoic acid derivatives to inhibit viral proteins, such as the main protease of SARS-CoV-2. nih.gov The structural features of this compound make it a candidate for investigation as a potential antiviral agent.

Modulation of Protein-Protein Interactions: The relatively complex three-dimensional structure of this scaffold could be suitable for targeting protein-protein interactions (PPIs), which are often challenging to address with traditional small molecules.

The table below summarizes potential biological targets for future investigation.

| Target Class | Specific Examples | Rationale |

| Enzymes | Monoamine Oxidases (A and B), Carbonic Anhydrases, Kinases, Proteases | The benzyloxy and benzoic acid moieties are present in known inhibitors of these enzymes. nih.govnih.govresearchgate.net |

| Anticancer Targets | Proteins involved in cell cycle regulation and signal transduction | Benzoic acid derivatives have shown antiproliferative activity. stmjournals.com |

| Antiviral Targets | Viral proteases and polymerases | In silico studies suggest potential interactions with key viral proteins. nih.gov |

| Protein-Protein Interactions | Various | The scaffold's 3D structure may be suitable for disrupting PPIs. |

Advanced Computational Approaches for Predictive Modeling

Advanced computational techniques are indispensable for accelerating the discovery and optimization of new molecules based on the this compound scaffold. These methods can guide synthetic efforts, predict biological activity, and provide insights into the molecular basis of action.

Pharmacophore Modeling: Pharmacophore modeling can be used to identify the key chemical features responsible for the biological activity of a series of compounds. researchgate.net By analyzing the 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups in active analogs, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active.

Molecular Docking and Dynamics Simulations: Molecular docking is a powerful tool for predicting the binding mode and affinity of a ligand to a biological target. nih.goviucr.org Once potential biological targets have been identified, docking studies can be performed to understand how this compound and its derivatives might interact with the active site. Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing important information about the stability of the interaction and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, the activity of new, unsynthesized analogs can be predicted, thereby prioritizing the most promising candidates for synthesis and testing.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. mdpi.com Applying these predictive models to virtual libraries of this compound derivatives can help to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

The application of these computational approaches is summarized in the table below:

| Computational Method | Application | Expected Outcome |

| Pharmacophore Modeling | Identification of key molecular features for biological activity. researchgate.net | A 3D model to guide the design and virtual screening of new analogs. |

| Molecular Docking | Prediction of ligand binding modes and affinities to target proteins. nih.goviucr.org | Prioritization of compounds for synthesis and biological testing. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. | Deeper understanding of the molecular recognition process. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of novel compounds based on their structure. | Rational design of more potent and selective compounds. |

| In Silico ADMET Prediction | Early assessment of pharmacokinetic and toxicity properties. mdpi.com | Selection of candidates with a higher probability of success in clinical development. |

By systematically exploring these future research avenues, the scientific community can unlock the full therapeutic and technological potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the solubility characteristics of 3-(Benzyloxy)-2-methoxybenzoic acid in organic solvents, and how can experimental solubility data guide solvent selection for synthesis?

- Methodological Answer : Solubility data for substituted benzoic acids (e.g., 2-methoxybenzoic acid) in saturated hydrocarbons and alcohols can inform solvent choices. For example, IUPAC-NIST reports solubility trends in solvents like 3-methyl-1-butanol (log P = 1.111) and 2-pentanol (log P = 1.141), which correlate with polarity and hydrogen-bonding capacity . Researchers should perform temperature-dependent solubility assays (e.g., gravimetric or UV-Vis methods) in solvents such as DMSO, THF, or ethyl acetate to optimize crystallization or reaction conditions.

Q. What synthetic routes are commonly employed to prepare this compound, and what key intermediates are involved?

- Methodological Answer : A typical synthesis involves:

Benzyl protection : Introducing the benzyloxy group via nucleophilic substitution (e.g., reacting 2-methoxysalicylic acid with benzyl bromide in the presence of K₂CO₃).

Carboxylic acid activation : Converting the hydroxyl group to a methoxy group using methyl iodide and a base.

Deprotection : Selective removal of protecting groups under mild acidic or catalytic hydrogenation conditions.

Intermediate characterization (e.g., HPLC, NMR) is critical to confirm regiochemical control .

Q. How can researchers address discrepancies between experimental and computational solubility predictions for this compound?

- Methodological Answer : The Abraham solvation model predicts log P (partition coefficients) using molecular descriptors like hydrogen-bond acidity/basicity. For 2-methoxybenzoic acid, deviations ≤0.20 log units were observed between calculated (log Pcalc = 1.153) and experimental values . To resolve contradictions, validate purity via DSC (melting point analysis) or NMR, and recalibrate descriptors using software like COSMO-RS.

Advanced Research Questions

Q. How can the Abraham solvation parameter model predict the partitioning behavior of this compound in biphasic systems?

- Methodological Answer : Substitute descriptors (e.g., E = 0.89, S = 1.21, A = 0.41, B = 0.32) into the Abraham equations:

- log P = c + eE + sS + aA + bB + vV

Experimental validation in solvents like 1-octanol/water (log P ~2.5–3.0) and hexane/ethanol mixtures can refine predictions. Computational tools like Gaussian09 optimize descriptors for dimerization-free solvents .

Q. What strategies optimize enantiomeric resolution of chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For asymmetric catalysis, employ (R)-3-(benzyloxy)-2-hydroxypropanoic acid as a ligand in Pd-catalyzed couplings. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral GC .

Q. How do structural modifications (e.g., fluorophenyl vs. benzyloxy groups) alter the compound’s biological activity?

- Methodological Answer : Replace the benzyloxy group with fluorophenyl moieties to study electronic effects on bioactivity. For example, fluorinated analogs may exhibit enhanced metabolic stability due to C-F bond inertness. Use in vitro assays (e.g., enzyme inhibition or cell viability tests) paired with QSAR modeling to correlate substituent effects with activity .

Notes

- Advanced Tools : COSMO-RS, Gaussian09, and QSAR models are recommended for computational studies.

- Experimental Validation : Always cross-check computational predictions with empirical data (e.g., DSC for purity, NMR for structural confirmation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.